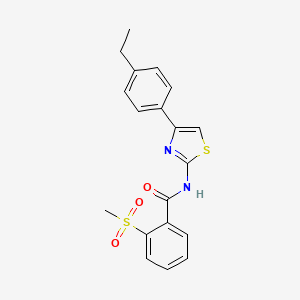

![molecular formula C18H17F4N3O2 B2526834 2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide CAS No. 1797281-22-1](/img/structure/B2526834.png)

2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various acetamide derivatives, including those related to 2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide, has been explored in several studies. For instance, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were synthesized using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials, with confirmation of their chemical structures through NMR, IR, mass spectrum, and elemental analyses . Similarly, electrophilic fluorination techniques have been applied to pyroglutamic acid derivatives to synthesize optically active 4-fluoroglutamic acids, showcasing the potential for creating fluorinated acetamide compounds with specific stereochemistry .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The X-ray crystal structure analysis of monofluorinated products, such as those derived from pyroglutamic acid, provides insight into the steric interactions that influence reactivity and diastereoselectivity . Additionally, the structure-activity relationship (SAR) studies of 2-aryl-2-(pyridin-2-yl)acetamides reveal that the highest activity is found in compounds with specific substituents on the phenyl ring, indicating the importance of molecular structure in determining biological efficacy .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their molecular structure. For example, the presence or absence of steric interactions between the base used for deprotonation and the protecting group in pyrrolidinone substrates affects the reactivity and diastereoselectivity of electrophilic fluorination reactions . Aryne-mediated transformations have also been employed to create novel fluorinated derivatives, such as pyrido[1,2-a]indole fluorophores, demonstrating the versatility of acetamide derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their herbicidal activities, are directly related to their molecular structure. Compounds synthesized in one study showed good herbicidal activities against dicotyledonous weeds, highlighting the practical applications of these compounds . The photophysical properties of polyfluoroaryl substituted derivatives, including their fluorescence characteristics, have also been comprehensively studied, indicating the potential for these compounds in applications requiring specific light-emitting properties .

科学的研究の応用

Photoreactions and Anticancer Applications

Compounds with trifluoromethyl groups and phenoxy linkages have been studied for their photoreactivity and potential anticancer applications. For instance, studies on flutamide, which features a trifluoromethylphenyl group, have explored its photoreactions in different solvents. These reactions are significant for understanding the drug's behavior under UV light, which is crucial for assessing its safety and efficacy in photodynamic therapy applications (Watanabe, Fukuyoshi, & Oda, 2015).

Radiopharmaceutical Synthesis

The introduction of fluorine atoms into molecules is a common practice in the development of radioligands for PET imaging. Studies on compounds like DPA-714, a pyrazolo[1,5-a]pyrimidineacetamide with a fluorine atom, demonstrate the process of labeling with fluorine-18 for imaging purposes. This research is foundational for developing new radiopharmaceuticals for diagnosing and studying diseases (Dollé, Hinnen, Damont, et al., 2008).

Thrombin Inhibition for Cardiovascular Diseases

The synthesis and evaluation of 2-(2-chloro-6-fluorophenyl)acetamides as thrombin inhibitors highlight the therapeutic potential of fluorine-containing compounds in treating cardiovascular diseases. The specific structural modifications confer potent inhibitory activity against thrombin, suggesting a pathway for developing new anticoagulant drugs (Lee, Kreutter, Pan, et al., 2007).

Fluorescence Imaging and Metal Ion Sensing

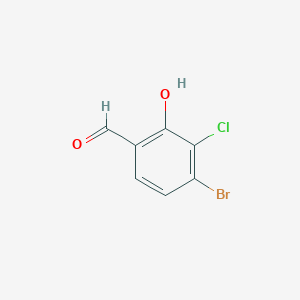

Fluorinated compounds, especially those with specific binding sites, serve as effective tools for fluorescence imaging and sensing of metal ions. Research on fluoroionophores derived from diamine-salicylaldehyde derivatives demonstrates their utility in detecting metal ions like Zn2+ and Cd2+ in biological and environmental samples. Such compounds can be applied in diagnostic imaging and environmental monitoring (Hong, Lin, Hsieh, et al., 2012).

Malaria Treatment and Prevention

The development of new compounds for malaria treatment and prevention has also benefited from the incorporation of trifluoromethyl groups. Studies on aminomethylphenols, including the selection of JPC-3210 as a lead compound, underscore the significance of such structural features in enhancing antimalarial activity and reducing cytotoxicity. This research informs the design of more effective antimalarial agents (Chavchich, Birrell, Ager, et al., 2016).

特性

IUPAC Name |

2-(2-fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O2/c19-14-3-1-2-4-15(14)27-11-17(26)24-13-7-8-25(10-13)16-6-5-12(9-23-16)18(20,21)22/h1-6,9,13H,7-8,10-11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRPONASINVWRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)COC2=CC=CC=C2F)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)

![3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone](/img/structure/B2526756.png)

![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)

![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)

![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2526773.png)